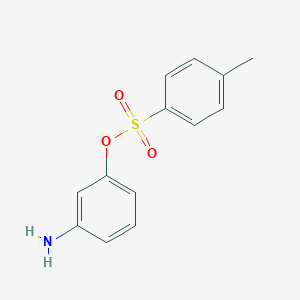

(3-aminophenyl) 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-aminophenyl) 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 3-aminophenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) 4-methylbenzenesulfonate typically involves the esterification of p-Toluenesulfonic acid with 3-aminophenol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-Toluenesulfonic acid itself. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions:

Oxidation: (3-aminophenyl) 4-methylbenzenesulfonate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The ester linkage can be targeted for nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted esters or amides.

科学的研究の応用

Pharmaceutical Intermediates

Overview : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of piperidine derivatives.

- Synthesis Method : It is utilized in intra- and intermolecular reactions, including cyclization and amination processes.

- Results : Optimized synthesis methods have led to higher yields and cost-effectiveness in drug production.

Supramolecular Chemistry

Overview : In supramolecular chemistry, (3-aminophenyl) 4-methylbenzenesulfonate is involved in constructing complex macrocycles and metallo-supramolecules.

- Application : Utilized in pyrylium salt chemistry for synthesizing large architectures.

- Results : Development of materials with enhanced properties such as absorption, fluorescence, and electron transfer capabilities.

Green Chemistry

Overview : The compound plays a role in microwave-assisted organic synthesis, contributing to more sustainable chemical processes.

- Synthesis Method : Acts as a catalyst under microwave irradiation for synthesizing thalidomide amino acid derivatives.

- Results : Significant reduction in reaction time and improved yields compared to traditional methods.

Pharmaceutical Analysis

Overview : It is employed in the analysis of genotoxic impurities in drug substances.

- Analytical Method : UltraPerformance Liquid Chromatography (UPLC) combined with mass detection.

- Results : Provides high resolution and throughput, significantly reducing analysis times for monitoring impurities.

Optoelectronics

Overview : The compound is studied for its nonlinear optical properties relevant to opto-electronic devices.

- Application : Used in the synthesis of organic crystals for nonlinear optical studies.

- Results : Research has elucidated parameters like third-order NLO refractive index, aiding the development of optical switching devices.

Catalysis and Synthetic Chemistry

Overview : It serves as a catalyst or catalyst precursor in various organic reactions.

- Synthesis Method : Employed in asymmetric synthesis reactions such as enantioselective ethylation of arylaldehydes.

- Results : Achieves high yields and enantioselectivities in the production of secondary alcohols.

Materials Science and Engineering

Overview : The compound is explored for potential applications in developing organic LED materials.

- Application Methodology : Derivatives are synthesized and tested for their electroluminescent properties.

- Results Summary : Preliminary studies indicate that certain derivatives can serve as efficient emitters in LED devices.

Comparative Analysis Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminophenyl 4-methylbenzenesulfonate | Similar sulfonate structure | Exhibits different reactivity patterns |

| 3-Amino-4-methylbenzenesulfonic acid | Lacks phenyl substituent | More soluble in water |

| p-Toluenesulfonic acid | Simple sulfonic acid | Stronger acidic properties |

The table above highlights the uniqueness of this compound due to its dual functional groups (amino and sulfonate), enabling diverse chemical reactivity not present in simpler compounds.

Case Study 1: Drug Design Applications

Research indicates that this compound has been pivotal in structure-based drug design projects targeting specific enzymes like BACE-1 related to Alzheimer's disease. The compound's structural features have facilitated the development of potent inhibitors through rational design strategies that exploit binding interactions with target enzymes .

Case Study 2: Nonlinear Optical Materials

Studies on nonlinear optical materials have demonstrated that derivatives of this compound exhibit promising properties for use in optical switching devices. The exploration of these materials has led to advancements in optoelectronic applications.

作用機序

The mechanism of action of (3-aminophenyl) 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The ester linkage can be hydrolyzed under acidic or basic conditions, releasing the active 3-aminophenol moiety. This moiety can then interact with biological targets, leading to various biochemical effects.

類似化合物との比較

- p-Toluenesulfonic acid methyl ester

- p-Toluenesulfonic acid ethyl ester

- Benzenesulfonic acid 3-aminophenyl ester

Uniqueness: (3-aminophenyl) 4-methylbenzenesulfonate is unique due to the presence of the 3-aminophenyl group, which imparts specific reactivity and potential biological activity. Compared to other esters of p-Toluenesulfonic acid, this compound offers distinct advantages in terms of its applications in organic synthesis and potential therapeutic uses.

生物活性

(3-Aminophenyl) 4-methylbenzenesulfonate, with the molecular formula C13H13NO3S, is an organic compound characterized by its amino and sulfonate functional groups. This compound has garnered attention in biological research due to its diverse chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis routes, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, releasing the active 3-aminophenol moiety, which is known to interact with biological targets. This interaction can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms

- Enzyme Interaction : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Protein Modification : It may facilitate post-translational modifications of proteins, impacting their function and stability.

- Cellular Uptake : The sulfonate group enhances solubility in aqueous environments, promoting cellular uptake and bioavailability.

Synthesis

The synthesis of this compound typically involves the esterification of p-toluenesulfonic acid with 3-aminophenol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid itself, usually carried out under reflux conditions with solvents like toluene or dichloromethane.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reflux a mixture of p-toluenesulfonic acid and 3-aminophenol in a suitable solvent. |

| 2 | Catalyze the reaction using sulfuric acid or p-toluenesulfonic acid. |

| 3 | Purify the product through recrystallization or chromatography methods. |

Case Study: Enzyme Inhibition

A study investigated the potential inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory activity against certain enzymes at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminophenyl 4-methylbenzenesulfonate | Similar sulfonate structure | Different reactivity patterns |

| 3-Amino-4-methylbenzenesulfonic acid | Lacks phenyl substituent | More soluble in water |

| p-Toluenesulfonic acid | Simple sulfonic acid | Stronger acidic properties |

This comparison highlights that this compound possesses unique reactivity due to the presence of both amino and sulfonate groups, which enhances its biological interactions compared to simpler compounds.

特性

IUPAC Name |

(3-aminophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZVAAMFWWVKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。